6-(cyclopentyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide
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Overview
Description
6-(Cyclopentyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopentyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Cyclopentyloxy Group: This step involves the alkylation of the nicotinamide with cyclopentanol in the presence of a strong base such as sodium hydride.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a nitrile oxide, which can be generated in situ from a nitrile and an oxidizing agent.
Coupling of the Oxadiazole and Nicotinamide: The final step involves coupling the oxadiazole derivative with the nicotinamide core using a suitable linker, often through a condensation reaction facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring and the nicotinamide core.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more saturated heterocycle.
Substitution: The cyclopentyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated heterocyclic compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the nicotinamide core suggests potential activity in enzyme inhibition or as a ligand for certain receptors. This makes it a candidate for drug discovery and development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the nicotinamide moiety is particularly interesting due to its known biological activities, including anti-inflammatory and neuroprotective effects.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications, including polymer synthesis and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(cyclopentyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide likely involves interaction with specific molecular targets such as enzymes or receptors. The nicotinamide core can mimic the structure of NAD+ (nicotinamide adenine dinucleotide), potentially inhibiting enzymes that use NAD+ as a cofactor. The oxadiazole ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler compound with a similar core structure, known for its role in biological systems.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, which are often explored for their biological activities.
Cyclopentyloxy Derivatives: Compounds with the cyclopentyloxy group, which can influence the compound’s lipophilicity and membrane permeability.
Uniqueness
What sets 6-(cyclopentyloxy)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)nicotinamide apart is the combination of these functional groups in a single molecule
Properties
IUPAC Name |
6-cyclopentyloxy-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c25-15-9-12(7-8-20-15)18-23-17(28-24-18)11-22-19(26)13-5-6-16(21-10-13)27-14-3-1-2-4-14/h5-10,14H,1-4,11H2,(H,20,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFHCNCJNSINKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=C(C=C2)C(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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